rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis, is a notable chemical entity characterized by its complex structure The compound belongs to a class of morpholine derivatives, where morpholine is a heterocyclic amine featuring both oxygen and nitrogen within a six-membered ring
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a valuable intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology
In biological research, it is explored for its potential interactions with biological targets due to its structural similarity to natural compounds.
Medicine
Pharmacological studies investigate its potential as a lead compound for developing drugs targeting specific receptors or enzymes.
Industry
It is utilized in the synthesis of specialty chemicals and advanced materials, contributing to the development of innovative products.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the use and study of “rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis” are not specified in the sources I found . The potential applications and research directions for a compound often depend on its properties and the current state of related scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Route 1: The compound can be synthesized through a multi-step reaction sequence starting from a suitable morpholine derivative. For instance, one may initiate the process with the alkylation of morpholine using a halogenated precursor to introduce the 2,6-dimethyl substituents.
Route 2: An alternative approach involves the reductive amination of a ketone precursor with a suitable amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the compound can be produced on a larger scale using continuous flow reactors. This allows precise control over reaction conditions, improving yields and reducing by-products. The process may involve the catalyzed hydrogenation of intermediates, followed by purification using column chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: The compound may be reduced to yield alcohol derivatives.
Substitution: The amino group present in the compound makes it susceptible to nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylmorpholine
Propan-1-amine derivatives
Unique Attributes
The unique cis configuration of rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine imparts distinct stereochemical properties, influencing its reactivity and biological activity compared to its trans or other isomeric counterparts.
This compound's unique structure and versatile reactivity make it an exciting subject of study across multiple scientific disciplines.
Eigenschaften
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3/t7?,8-,9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSSMMIAROTMLD-CBLAIPOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.